molecular formula C19H18N2O3 B5411174 {[3-(1H-indol-1-yl)propanoyl]amino}(phenyl)acetic acid

{[3-(1H-indol-1-yl)propanoyl]amino}(phenyl)acetic acid

Cat. No.: B5411174
M. Wt: 322.4 g/mol
InChI Key: ALRGIMPRMPFXDC-UHFFFAOYSA-N
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Description

The compound {[3-(1H-indol-1-yl)propanoyl]amino}(phenyl)acetic acid is a derivative of indole . Indoles are a significant heterocyclic system in natural products and drugs. They play a main role in cell biology and have been used for the treatment of various disorders in the human body .


Synthesis Analysis

The synthesis of indole derivatives has attracted the attention of the chemical community due to their biological significance . A general approach for the synthesis of 1-(1H-indol-3-yl)-3,3-dimercaptoprop-2-en-1-one and 5-(1H-indol-3-yl)-3H-1,2-dithiole-3-thione has been performed . These compounds are used as efficient precursors for the synthesis of new compounds bearing five- and/or six-membered heterocyclic moieties .


Molecular Structure Analysis

The molecular structure of indole derivatives can be viewed using Java or Javascript . The structure of these compounds is also available as a 2d Mol file or as a computed 3d SD file .


Chemical Reactions Analysis

Indoles, both natural and synthetic, show various biologically vital properties . The incorporation of an indole core, a biologically known pharmacophore in medicinal molecules, means it is a useful heterocyclic .


Physical and Chemical Properties Analysis

The physical and chemical properties of indole derivatives vary. For example, Indole-3-acetic acid, a common indole derivative, is a colorless solid that is soluble in polar organic solvents . It is insoluble in water but soluble in ethanol to 50mg/ml .

Mechanism of Action

Indoles serve as a signaling molecule necessary for the development of plant organs and coordination of growth . They enter the plant cell nucleus and bind to a protein complex composed of a ubiquitin-activating enzyme (E1), a ubiquitin-conjugating enzyme (E2), and a ubiquitin ligase (E3), resulting in ubiquitination of Aux/IAA proteins with increased speed .

Safety and Hazards

Indole derivatives are considered hazardous by the 2012 OSHA Hazard Communication Standard . They can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .

Properties

IUPAC Name

2-(3-indol-1-ylpropanoylamino)-2-phenylacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O3/c22-17(20-18(19(23)24)15-7-2-1-3-8-15)11-13-21-12-10-14-6-4-5-9-16(14)21/h1-10,12,18H,11,13H2,(H,20,22)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALRGIMPRMPFXDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)O)NC(=O)CCN2C=CC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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